Clonidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de clonidine est un agoniste alpha-2 adrénergique à action centrale utilisé principalement pour traiter l’hypertension. Il est également prescrit pour le trouble déficitaire de l’attention avec hyperactivité, les symptômes de sevrage des drogues, les bouffées de chaleur ménopausiques, la diarrhée, la spasticité et certaines affections douloureuses . Le composé a été breveté en 1961 et mis en usage médical en 1966 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de clonidine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2,6-dichloroaniline avec la cyanamide pour former la 2,6-dichlorophénylguanidine. Cet intermédiaire est ensuite cyclisé pour former la clonidine, qui est ensuite convertie en son sel de chlorhydrate .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de clonidine est produit en optimisant les conditions de réaction afin d’assurer un rendement et une pureté élevés. Cela implique de contrôler la température, la pression et le pH pendant le processus de synthèse. Le produit final est purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de clonidine subit diverses réactions chimiques, notamment :

Oxydation : La clonidine peut être oxydée pour former son dérivé N-oxyde correspondant.

Réduction : Le composé peut être réduit pour former la 2,6-dichlorophénylguanidine.

Substitution : La clonidine peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle imidazoline.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d’hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : N-oxyde de clonidine.

Réduction : 2,6-Dichlorophénylguanidine.

Substitution : Divers dérivés substitués de l’imidazoline.

4. Applications de la Recherche Scientifique

Le chlorhydrate de clonidine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement et la validation de méthodes.

Biologie : Étudié pour ses effets sur la libération des neurotransmetteurs et la liaison des récepteurs.

Médecine : Recherché de manière approfondie pour ses effets thérapeutiques dans le traitement de l’hypertension, du trouble déficitaire de l’attention avec hyperactivité et des symptômes de sevrage.

Industrie : Utilisé dans le développement de systèmes de délivrance transdermique et de formulations à libération prolongée.

Applications De Recherche Scientifique

Hypertension

Clonidine is widely used for the treatment of hypertension, particularly in patients with resistant hypertension. Studies have shown that doses ranging from 0.15 to 0.9 mg daily can significantly lower blood pressure, both in recumbent and standing positions . The combination of clonidine with other antihypertensive agents like hydrochlorothiazide has demonstrated enhanced efficacy .

Attention Deficit Hyperactivity Disorder (ADHD)

Clonidine is employed as an adjunctive treatment for ADHD, particularly in cases where stimulant medications are ineffective or cause undesirable side effects. While not as potent as traditional stimulants, clonidine can help manage hyperactivity and impulsivity . Its sedative properties may also assist in mitigating stimulant-induced insomnia .

Opioid Withdrawal

Clonidine has been utilized to alleviate withdrawal symptoms associated with opioid dependence. It helps reduce autonomic symptoms such as sweating and agitation during detoxification processes . Recent studies indicate that combining clonidine with very low-dose naltrexone may enhance withdrawal management by reducing symptoms more effectively than either agent alone .

Pain Management

Clonidine is used in various pain management protocols, including epidural administration for postoperative pain relief and chronic pain conditions . Its analgesic properties are linked to its action on alpha-2 receptors in the spinal cord, which modulate pain transmission pathways .

Psychiatric Disorders

The compound has off-label uses in treating anxiety disorders, post-traumatic stress disorder (PTSD), and behavioral disturbances associated with autism spectrum disorders. Clinical case studies have shown improvements in aggressive behaviors and mood stabilization when clonidine was administered to patients with severe behavioral issues .

Menopausal Symptoms

Clonidine has been found effective in managing hot flashes associated with menopause due to its central action on norepinephrine pathways .

Case Studies

Case Study: ADHD Management

A clinical trial assessed the efficacy of clonidine in children with ADHD who were non-responsive to stimulants. Over a period of 12 weeks, significant reductions in hyperactivity and impulsivity were observed, alongside improvements in sleep quality .

Case Study: Opioid Withdrawal

In a comparative study involving 127 patients undergoing opioid detoxification, those receiving clonidine alongside very low-dose naltrexone reported reduced withdrawal symptoms compared to those receiving clonidine alone or placebo. This combination therapy was associated with higher treatment completion rates .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Hypertension | Effective antihypertensive agent; reduces blood pressure significantly | High |

| Attention Deficit Hyperactivity Disorder | Adjunct treatment; reduces hyperactivity and impulsivity | Moderate |

| Opioid Withdrawal | Alleviates withdrawal symptoms; enhances detoxification protocols | Moderate |

| Pain Management | Used epidurally for postoperative pain relief; effective for chronic pain | High |

| Psychiatric Disorders | Reduces anxiety symptoms; stabilizes mood disturbances | Moderate |

| Menopausal Symptoms | Mitigates hot flashes due to central action on norepinephrine | Moderate |

Mécanisme D'action

Le chlorhydrate de clonidine exerce ses effets en stimulant les récepteurs alpha-2 adrénergiques dans le tronc cérébral. Cette action réduit la sortie sympathique du système nerveux central, ce qui entraîne une diminution de la résistance périphérique, de la résistance vasculaire rénale, de la fréquence cardiaque et de la pression artérielle . Le composé inhibe également la libération de la norépinéphrine, contribuant ainsi davantage à ses effets hypotenseurs .

Composés Similaires :

Guanfacine : Un autre agoniste alpha-2 adrénergique utilisé pour traiter l’hypertension et le trouble déficitaire de l’attention avec hyperactivité.

Méthyldopa : Un agoniste alpha-2 adrénergique utilisé principalement pour l’hypertension.

Tizanidine : Un agoniste alpha-2 adrénergique utilisé comme relaxant musculaire.

Unicité : Le chlorhydrate de clonidine est unique par son large éventail d’applications thérapeutiques, notamment son utilisation dans le traitement des symptômes de sevrage et des bouffées de chaleur ménopausiques. Sa capacité à être administré par plusieurs voies (orale, transdermique et injectable) le distingue également des composés similaires .

Comparaison Avec Des Composés Similaires

Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.

Methyldopa: An alpha-2 adrenergic agonist used primarily for hypertension.

Tizanidine: An alpha-2 adrenergic agonist used as a muscle relaxant.

Uniqueness: Clonidine hydrochloride is unique in its broad range of therapeutic applications, including its use in treating withdrawal symptoms and menopausal flushing. Its ability to be administered via multiple routes (oral, transdermal, and injectable) also sets it apart from similar compounds .

Activité Biologique

Clonidine hydrochloride is a medication primarily recognized for its role as an alpha-2 adrenergic receptor agonist . It is utilized in various clinical settings, including the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Its mechanism of action involves modulation of neurotransmitter release, particularly norepinephrine, leading to a range of biological effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Clonidine primarily exerts its effects through agonism at the alpha-2 adrenergic receptors , particularly the alpha-2A subtype. These receptors are predominantly located in the prefrontal cortex and other central nervous system areas. Activation of these receptors leads to:

- Inhibition of Norepinephrine Release : This results in decreased sympathetic outflow, contributing to its antihypertensive effects.

- Sedative Effects : Clonidine's action in the locus coeruleus influences wakefulness and sedation.

- Analgesic Properties : It can inhibit pain signal transmission at the spinal cord level.

The pharmacokinetics of clonidine indicate that it crosses the blood-brain barrier effectively, with a bioavailability ranging from 55% to 87% after oral administration .

Antihypertensive Effects

Clonidine has been shown to significantly reduce blood pressure in patients with essential hypertension. A study involving 27 patients demonstrated an average reduction in blood pressure of approximately 10 mm Hg when administered doses between 0.15 to 0.9 mg daily .

ADHD Treatment

Clonidine is also employed off-label for treating ADHD, especially in children and adolescents. A systematic review identified ten clinical trials evaluating clonidine's efficacy in ADHD management:

| Study | Population | Design | Outcome Measures | Results |

|---|---|---|---|---|

| Jain et al. (2011) | Children aged 6-17 | Double-blind, placebo-controlled | ADHD-RS-IV, CPRS-R, CGI-S/I | Significant improvement in ADHD symptoms noted by week 5 |

| Other Studies | Various ages | Multiple designs | Various scales | Clonidine effective as monotherapy or adjunct therapy in 9/10 trials |

These trials collectively indicate that clonidine can improve symptoms of inattention, hyperactivity, and impulsivity .

Opioid Withdrawal Management

Research has explored clonidine's effectiveness in managing opioid withdrawal symptoms. A comparative trial found that while clonidine was commonly used for this purpose, it did not alleviate all symptoms effectively when used alone or with naltrexone . However, combining clonidine with very low-dose naltrexone showed promising results in reducing withdrawal severity compared to either agent alone.

Pediatric Exposures

A notable case study reported on pediatric exposures to clonidine revealed significant trends over time. In a review of 10,060 reported exposures, unintentional overdoses were most common among children under six years old . The study highlighted the need for increased awareness regarding dosing errors and safety precautions when prescribing clonidine.

Efficacy and Safety

In a case study involving an eleven-year-old with tic disorder treated with clonidine alongside risperidone, there was a report of a transient ischemic attack . This emphasizes the importance of monitoring for adverse effects during treatment.

Propriétés

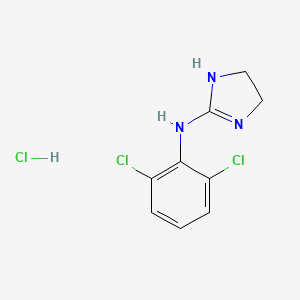

IUPAC Name |

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4205-90-7 (Parent) | |

| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044670 | |

| Record name | Clonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-91-8 | |

| Record name | Clonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLONIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.